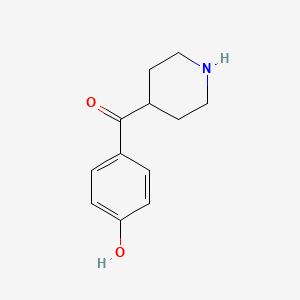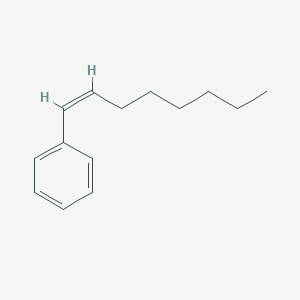
(Z)-1-Phenyl-1-octene
Descripción general
Descripción
(Z)-1-Phenyl-1-octene is a chemical compound that belongs to the class of alkenes. It is used in various scientific research applications due to its unique properties.
Aplicaciones Científicas De Investigación
Catalysis and Synthesis
The application of (Z)-1-Phenyl-1-octene in catalysis and synthesis has been explored in various studies. For instance, Devassy, Lefebvre, and Halligudi (2005) investigated the liquid-phase alkylation of benzene with 1-octene using zirconia-supported 12-tungstophosphoric acid as a catalyst. They discovered that the catalysts show both Bronsted and Lewis acidity, with certain configurations demonstrating high effectiveness in converting olefin with selectivity for specific phenyl octane products (Devassy, Lefebvre, & Halligudi, 2005). Similarly, Wei et al. (2021) focused on the dehydrogenative aromatization of 1-octene over Ni/ZSM-5-based catalysts, showing their potential in olefin conversion and aromatics selectivity (Wei et al., 2021).
Polymer Research
In polymer research, the properties of copolymers of propylene/1-octene were studied by Lovisi et al. (2001). They used a metallocene catalyst system to synthesize copolymers with controlled thermal and mechanical properties, illustrating the versatility of 1-octene in polymer synthesis (Lovisi et al., 2001).
Adsorption and Catalysis Dynamics
Hawkins et al. (2018) investigated the dynamics of 1-octene adsorption in a ZSM-5 catalyst, providing insights into zeolite solid acid catalysis relevant to fluidized catalytic cracking reactions. Their study contributes to understanding the adsorption behavior and reactivity of olefins in zeolite catalysts (Hawkins et al., 2018).
Photocatalysis
Yanagida, Mizumoto, and Pac (1986) explored the cis-trans photoisomerization of simple alkenes, including 1-octene, using ZnS or CdS as photocatalysts. This research highlights the potential of 1-octene in photocatalytic applications (Yanagida, Mizumoto, & Pac, 1986).
Oxidation Processes
Kanai et al. (2001) studied the oxidation of 1-octene with tert-butyl hydroperoxide catalyzed by ZrO2/Aerosil-SiO2. Their research provides insights into selective epoxidation processes involving olefins (Kanai et al., 2001).
Hydroformylation Catalysis
Kleij et al. (2005) discussed the construction of encapsulated phosphane ligands for hydroformylation of 1-octene. This study exemplifies the application of 1-octene in advanced catalytic processes (Kleij et al., 2005).
Propiedades
IUPAC Name |
[(Z)-oct-1-enyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7-13H,2-6H2,1H3/b11-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCALDWJXTVCBAZ-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



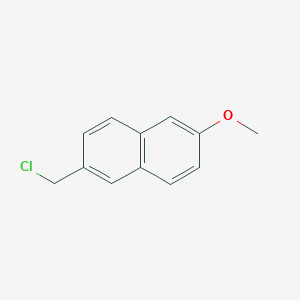
![1-[Benzyl(methyl)amino]cyclohexane-1-carbonitrile](/img/structure/B3266109.png)
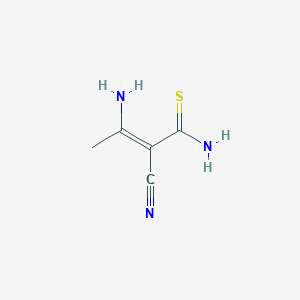

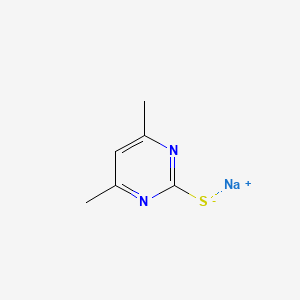
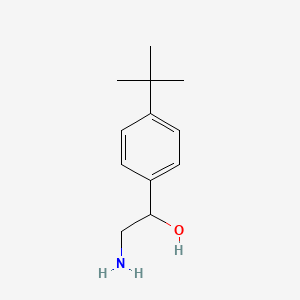
![1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)-](/img/structure/B3266146.png)
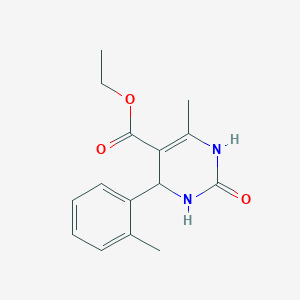
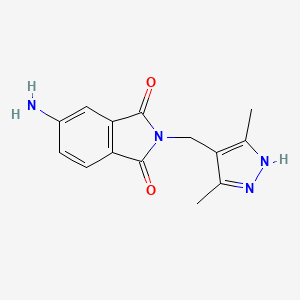

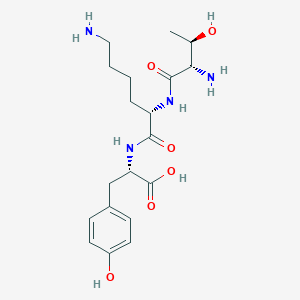
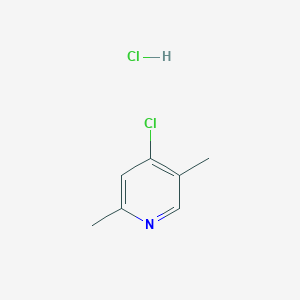
![Methyl[1-(4-methylphenyl)ethyl]amine](/img/structure/B3266206.png)
